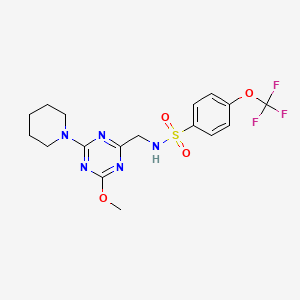

![molecular formula C13H10F3N3O3S B2821269 6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448134-85-7](/img/structure/B2821269.png)

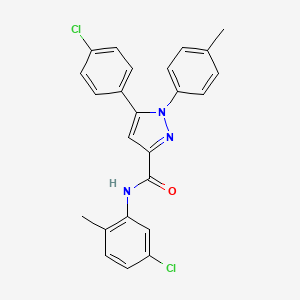

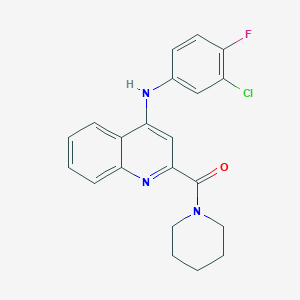

6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a trifluoromethoxy group, a phenyl group, a sulfonyl group, and a pyrrolo[3,4-d]pyrimidine core .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For example, trifluoromethoxy phenyl-based compounds can be synthesized electrochemically .

Applications De Recherche Scientifique

Synthesis and Structural Modification

Cyclooxygenase-2 Inhibitors :A study identified a novel series of cyclooxygenase-2 (COX-2) inhibitors based on the pyrimidine structure, demonstrating potent and selective inhibition with favorable pharmacokinetic profiles. This research underscores the utility of pyrimidine derivatives in designing selective COX-2 inhibitors, which are crucial for developing anti-inflammatory drugs (Swarbrick et al., 2009).

Alzheimer's Disease Treatment Candidates :Another study synthesized a series of pyrimidine-based sulfonamides and evaluated their enzyme inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in Alzheimer's disease treatment. The most potent compound exhibited significant inhibitory activity, highlighting the potential of pyrimidine derivatives as therapeutic agents for neurodegenerative diseases (Rehman et al., 2017).

Pyrrolo[2,3-d]pyrimidines Modification :Research on the modification of pyrrolo[2,3-d]pyrimidines through C–H borylation followed by cross-coupling revealed a versatile method for synthesizing biologically relevant derivatives. This study presents a strategic approach to modifying pyrimidine derivatives for various applications, including pharmaceuticals (Klečka et al., 2015).

Antimicrobial Activity :A study focused on the synthesis and antimicrobial evaluation of pyrazolopyrimidine and pyrazolotriazine derivatives containing sulfonamido groups. This research highlights the antimicrobial potential of modified pyrimidine derivatives, contributing to the development of new antimicrobial agents (Alsaedi et al., 2019).

Fluorinated Polyamides :The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a pyrimidine derivative underscores the versatility of pyrimidine structures in polymer science. These polymers exhibit low dielectric constants and high transparency, making them suitable for electronic applications (Liu et al., 2013).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzenesulfonyl derivatives, it may act as an inhibitor or modulator of its target proteins or enzymes .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Benzenesulfonyl derivatives have been known to play roles in various biochemical processes, suggesting that this compound may also be involved in a range of cellular functions .

Propriétés

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3S/c14-13(15,16)22-10-1-3-11(4-2-10)23(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCNSLPMKXPONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

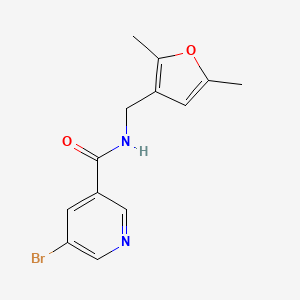

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2821196.png)

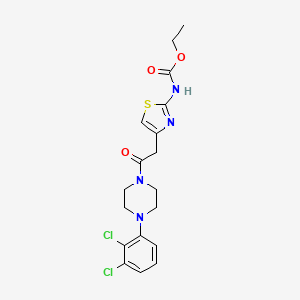

![4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2821204.png)